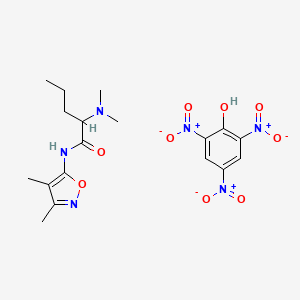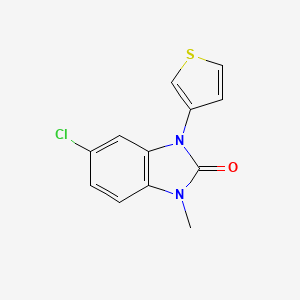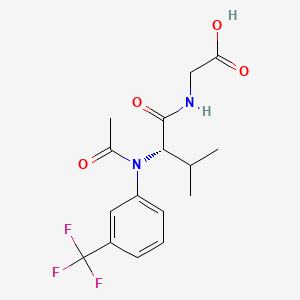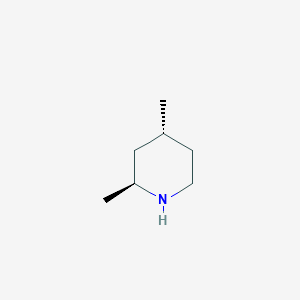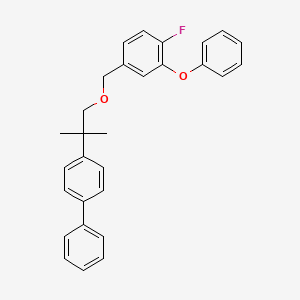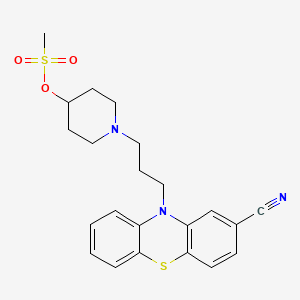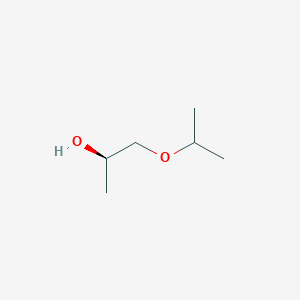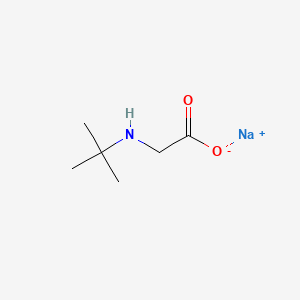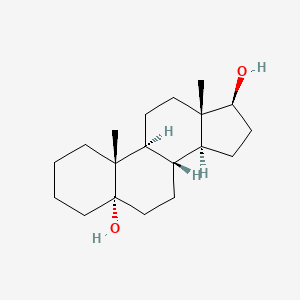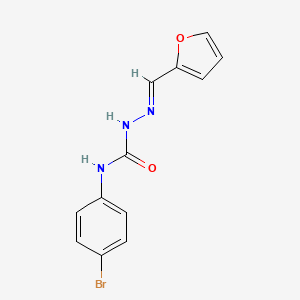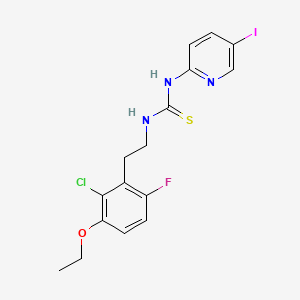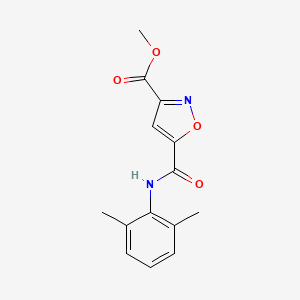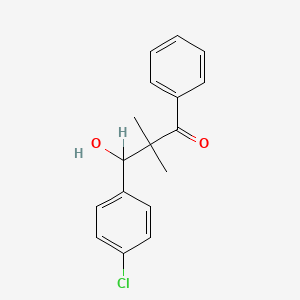
1-Propanone, 3-(4-chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NIOSH/UG9366400” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is recognized for its significance in various industrial and scientific applications, particularly in occupational safety and health contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/UG9366400” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and efficacy of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/UG9366400” is scaled up to meet the demand. This involves the use of large-scale reactors and advanced production techniques. The industrial production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: “NIOSH/UG9366400” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “NIOSH/UG9366400” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “NIOSH/UG9366400” depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial and scientific applications.
Applications De Recherche Scientifique
“NIOSH/UG9366400” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in studies involving cellular and molecular mechanisms. In medicine, “NIOSH/UG9366400” is investigated for its potential therapeutic effects. In industry, it is employed in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which “NIOSH/UG9366400” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions are crucial for the compound’s biological and chemical activities.
Propriétés
Numéro CAS |
75990-53-3 |
|---|---|
Formule moléculaire |
C17H17ClO2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-6-4-3-5-7-12)16(20)13-8-10-14(18)11-9-13/h3-11,16,20H,1-2H3 |
Clé InChI |
RRXGBJQPEBLUDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


